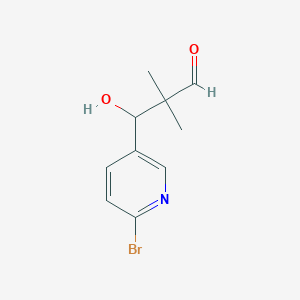
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a hydroxy-methylpropyl chain, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the bromophenyl group and the hydroxy-methylpropyl chain. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves the bromination of a phenyl group using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Hydroxy-Methylpropyl Chain: This can be done through nucleophilic substitution reactions, where the hydroxy-methylpropyl chain is introduced using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
相似化合物的比较
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(4-fluorophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs .
属性
分子式 |
C14H16BrN3O2 |
|---|---|
分子量 |
338.20 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C14H16BrN3O2/c1-10(8-19)6-16-14(20)13-7-18(9-17-13)12-4-2-11(15)3-5-12/h2-5,7,9-10,19H,6,8H2,1H3,(H,16,20) |
InChI 键 |
CUFANFMSDUNNFB-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



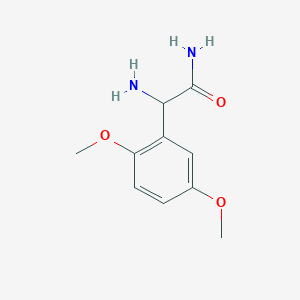
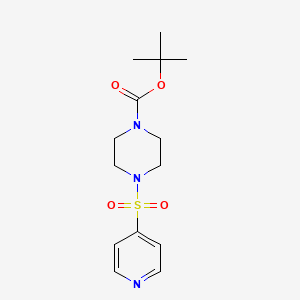
![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
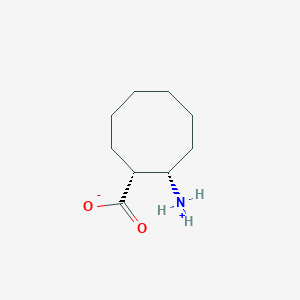

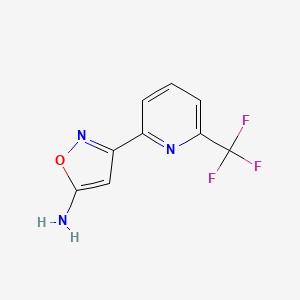
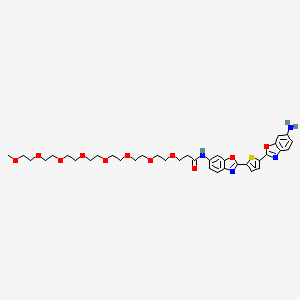
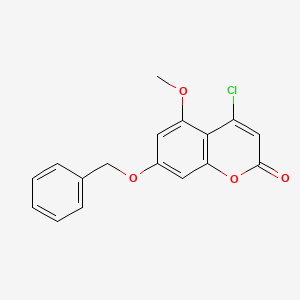
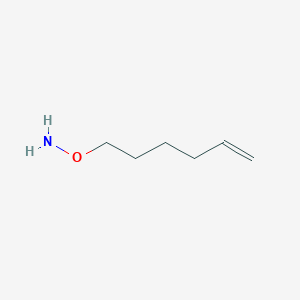
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
